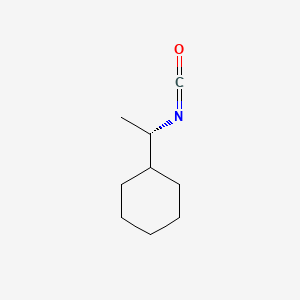
N,N-Diisobutylpropane-1,3-diamine
概要
説明
N,N-Diisobutylpropane-1,3-diamine: is an organic compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylpropane-1,3-diamine typically involves the reaction of acrylonitrile with diisopropylamine under controlled conditions . This reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: N,N-Diisobutylpropane-1,3-diamine undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions are facilitated by the presence of the amine functional groups, which are reactive towards a wide range of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as and can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like and are employed to reduce the compound, often under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions, typically under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diisobutylpropane-1,3-dione , while reduction can produce This compound derivatives with altered functional groups .
科学的研究の応用
N,N-Diisobutylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism by which N,N-Diisobutylpropane-1,3-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed biological effects .
類似化合物との比較
- N,N-Diisopropylpropane-1,3-diamine
- N,N-Dimethylpropane-1,3-diamine
- N,N-Diethylpropane-1,3-diamine
Comparison: N,N-Diisobutylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of isobutyl groups, which confer distinct chemical and physical properties compared to its analogs . These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
N',N'-bis(2-methylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRKHKSXSENCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)



